N-Methyl-2-nitroaniline-d3

Description

BenchChem offers high-quality N-Methyl-2-nitroaniline-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-nitroaniline-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

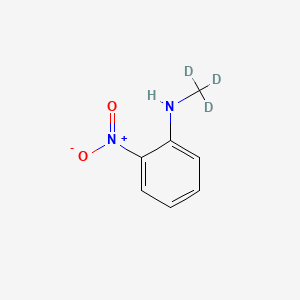

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBOUJZFFJDYTA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662109 | |

| Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112333-14-9 | |

| Record name | N-(~2~H_3_)Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-2-nitroaniline-d3: Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-nitroaniline-d3 is the deuterated analogue of N-methyl-2-nitroaniline, a stable isotope-labeled compound of significant interest in modern analytical chemistry. The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group provides a mass shift that is readily distinguishable by mass spectrometry. This key feature makes N-Methyl-2-nitroaniline-d3 an invaluable tool as an internal standard for quantitative analyses, particularly in the fields of pharmaceutical development, bioanalysis, and environmental monitoring.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-Methyl-2-nitroaniline-d3, offering field-proven insights for its effective utilization.

Physicochemical and Structural Properties

N-Methyl-2-nitroaniline-d3 is a reddish powder at room temperature.[2] The introduction of deuterium atoms has a negligible effect on the compound's polarity and chromatographic behavior compared to its non-deuterated counterpart, allowing for co-elution in chromatographic separations. This is a critical attribute for its primary application as an internal standard.[3]

Table 1: Physicochemical Properties of N-Methyl-2-nitroaniline-d3 and N-Methyl-2-nitroaniline

| Property | N-Methyl-2-nitroaniline-d3 | N-Methyl-2-nitroaniline |

| CAS Number | 112333-14-9[1] | 612-28-2[4] |

| Molecular Formula | C₇H₅D₃N₂O₂[1] | C₇H₈N₂O₂[4] |

| Molecular Weight | 155.17 g/mol [1] | 152.15 g/mol [4] |

| Appearance | Reddish Powder[2] | Orange-brown powder[5] |

| Melting Point | Not explicitly stated, but expected to be similar to the non-deuterated form | 33-37 °C[5] |

| Storage | 2-8°C Refrigerator[2] | Ambient[2] |

Chemical Structure

The structure of N-Methyl-2-nitroaniline-d3 consists of a benzene ring substituted with a nitro group at the 2-position and a deuterated N-methylamino group at the 1-position.

Structure of N-Methyl-2-nitroaniline-d3

Spectroscopic Analysis

Definitive characterization of N-Methyl-2-nitroaniline-d3 is achieved through a combination of spectroscopic techniques. While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the non-deuterated analogue and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Methyl-2-nitroaniline-d3 will be markedly different from its non-deuterated counterpart in the region of the methyl protons. The characteristic singlet of the N-methyl group will be absent due to the replacement of protons with deuterium. The aromatic protons will exhibit signals consistent with a 1,2-disubstituted benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the deuterated methyl carbon that is a triplet due to coupling with the three deuterium atoms (spin I=1). The chemical shift of this carbon will be slightly upfield compared to the non-deuterated compound.

-

²H NMR: The deuterium NMR spectrum will show a characteristic signal for the -CD₃ group, confirming the position and extent of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the identity and isotopic purity of N-Methyl-2-nitroaniline-d3. The molecular ion peak will be observed at m/z 155, which is three mass units higher than the non-deuterated compound (m/z 152). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns are expected to be similar to the non-deuterated analogue, with key fragments showing a +3 Da mass shift if they retain the deuterated methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-2-nitroaniline-d3 will exhibit characteristic peaks for the functional groups present. The C-D stretching vibrations of the deuterated methyl group will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) in the non-deuterated compound. The N-H stretching, aromatic C-H stretching, and the strong asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively) will be present.

Synthesis of N-Methyl-2-nitroaniline-d3

While a specific, publicly available, step-by-step protocol for the synthesis of N-Methyl-2-nitroaniline-d3 is not readily found in the literature, a plausible and scientifically sound synthetic route can be constructed based on established methods for N-methylation and the use of deuterated reagents. The following is a representative protocol.

Experimental Protocol: Proposed Synthesis of N-Methyl-2-nitroaniline-d3

This two-step synthesis involves the initial formylation of 2-nitroaniline followed by methylation with a deuterated methylating agent and subsequent deformylation.

Step 1: N-Formylation of 2-Nitroaniline

-

To a round-bottom flask, add 2-nitroaniline and an excess of formic acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated N-(2-nitrophenyl)formamide by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

Step 2: N-Methylation-d3 and Deformylation

-

Dissolve the N-(2-nitrophenyl)formamide in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) in a dry flask under an inert atmosphere.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add deuterated methyl iodide (CD₃I) dropwise at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

To achieve deformylation, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Methyl-2-nitroaniline-d3.

Proposed synthetic workflow for N-Methyl-2-nitroaniline-d3.

Applications in Quantitative Analysis

The primary and most significant application of N-Methyl-2-nitroaniline-d3 is as an internal standard in isotope dilution mass spectrometry (IDMS). Its near-identical chemical and physical properties to the non-deuterated analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations and matrix effects.

Quantification of Nitrosamine Impurities in Pharmaceuticals

A critical application is in the monitoring of potentially carcinogenic nitrosamine impurities in pharmaceutical products. Regulatory agencies require highly sensitive and accurate methods for the quantification of these impurities. The use of deuterated internal standards, such as N-Methyl-2-nitroaniline-d3 for the corresponding analyte, is a cornerstone of robust analytical methods.

Bioanalytical Methodologies

In drug metabolism and pharmacokinetic (DMPK) studies, N-Methyl-2-nitroaniline-d3 can be used as an internal standard to quantify the levels of N-methyl-2-nitroaniline in biological matrices such as plasma, urine, or tissue homogenates. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate or related compounds.

Experimental Workflow: Quantitative Analysis Using a Deuterated Internal Standard

The following workflow outlines the general steps for using N-Methyl-2-nitroaniline-d3 as an internal standard in a quantitative LC-MS/MS analysis.

-

Sample Preparation: A known amount of N-Methyl-2-nitroaniline-d3 (the internal standard) is spiked into the unknown sample, calibration standards, and quality control samples.

-

Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Chromatographic Separation: The extracted sample is injected into an LC system, where the analyte and the co-eluting internal standard are separated from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

Quantification: The concentration of the analyte in the unknown sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.

General workflow for quantitative analysis using a deuterated internal standard.

Safety and Handling

The safety precautions for N-Methyl-2-nitroaniline-d3 should be considered similar to its non-deuterated analogue, N-Methyl-2-nitroaniline, which is classified as toxic if swallowed, in contact with skin, or if inhaled.[3][6] It may also cause damage to organs through prolonged or repeated exposure.[3][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[1]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion

N-Methyl-2-nitroaniline-d3 is a vital tool for researchers and scientists in the pharmaceutical and analytical fields. Its utility as a high-purity internal standard in mass spectrometry-based quantitative methods provides the accuracy and reliability required for demanding applications such as the analysis of trace-level impurities and bioanalytical studies. A thorough understanding of its chemical properties, structure, and appropriate handling is essential for its effective and safe implementation in the laboratory.

References

-

Pharmaffiliates. N-Methyl-2-nitroaniline-d3. [Link]

-

CPAchem. Safety data sheet: N-Methyl-2-nitroaniline. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. [Link]

-

PubChem. Benzenamine, N-methyl-2-nitro-. [Link]

-

Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Benzenamine, N-methyl-2-nitro- | C7H8N2O2 | CID 69157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-甲基-2-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Methyl-2-nitroaniline-d3 | LGC Standards [lgcstandards.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

N-Methyl-2-nitroaniline-d3: A Precision Tool for Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accuracy and the Gold Standard Solution

In quantitative analysis, particularly within complex biological or environmental matrices, researchers face significant challenges that can compromise data integrity. Variations in sample preparation, instrument drift, and matrix-induced ion suppression or enhancement can all introduce unacceptable levels of error.[1] To overcome these hurdles, the technique of Isotope Dilution Mass Spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[2]

N-Methyl-2-nitroaniline-d3 is the deuterated isotopologue of N-Methyl-2-nitroaniline.[3][4] In this compound, the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms.[5][6] This subtle change increases the molecular weight by three daltons compared to the parent compound but does not significantly alter its chemical or physical properties.[3][7] As a result, N-Methyl-2-nitroaniline-d3 serves as the ideal internal standard for the quantification of N-Methyl-2-nitroaniline.

The power of a SIL-IS lies in its near-identical behavior to the target analyte.[8] It co-elutes during chromatography, extracts with the same efficiency, and experiences identical ionization effects in the mass spectrometer's source.[9][10] Because the mass spectrometer can distinguish between the analyte and the heavier internal standard, the ratio of their signals can be used to calculate the analyte's concentration with exceptional accuracy, effectively nullifying most sources of experimental variability.[1][11]

Part 1: The Core Application: Isotope Dilution Mass Spectrometry

The primary and most critical use of N-Methyl-2-nitroaniline-d3 is as an internal standard for the precise quantification of its non-labeled counterpart, N-Methyl-2-nitroaniline, using Isotope Dilution Mass Spectrometry (IDMS).

The Principle of Self-Validating Quantification

The methodology is elegant and robust. A precisely known quantity of N-Methyl-2-nitroaniline-d3 (the internal standard) is added to a sample containing an unknown quantity of N-Methyl-2-nitroaniline (the analyte) at the earliest possible stage of the sample preparation process.[1][2] From that point forward, any loss of material during extraction, transfer, or injection will affect both the analyte and the internal standard equally.

When the sample is analyzed by mass spectrometry (typically LC-MS or GC-MS), the instrument measures the signal intensity (peak area) for both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration for a series of standards. The concentration of the analyte in the unknown sample is then determined from its signal ratio using this curve.[12] This ratiometric approach provides a self-validating system within each sample, correcting for variations that would otherwise lead to inaccurate results.[1]

Key Mass Spectrometry Parameters

For developing a robust quantitative method using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This approach, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

| Parameter | N-Methyl-2-nitroaniline (Analyte) | N-Methyl-2-nitroaniline-d3 (IS) | Rationale |

| Chemical Formula | C₇H₈N₂O₂[7] | C₇H₅D₃N₂O₂[3] | The +3 mass shift is due to the three deuterium atoms on the methyl group. |

| Molecular Weight | 152.15 g/mol [7] | 155.17 g/mol [3] | The mass difference allows for clear differentiation by the mass spectrometer. |

| Precursor Ion (Q1) | m/z 153.1 [M+H]⁺ | m/z 156.1 [M+H]⁺ | Protonated molecule in positive ion mode. The +3 shift is maintained. |

| Product Ion 1 (Q3) | m/z 107.1 | m/z 110.1 | A plausible fragmentation is the loss of NO₂; the d3-label remains on the fragment. |

| Product Ion 2 (Q3) | m/z 136.1 | m/z 139.1 | A plausible fragmentation is the loss of the NH group; the d3-label remains on the fragment. |

Note: The specific m/z values for product ions are illustrative and must be empirically determined during method development by infusing the analytical standards into the mass spectrometer.

Part 2: A Practical Guide: Experimental Workflow

This section provides a detailed, step-by-step methodology for the quantification of N-Methyl-2-nitroaniline in a soil sample, a complex matrix where IDMS is particularly advantageous.

Objective

To determine the concentration of N-Methyl-2-nitroaniline in a soil extract using LC-MS/MS with N-Methyl-2-nitroaniline-d3 as an internal standard.

Methodology

-

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of N-Methyl-2-nitroaniline and N-Methyl-2-nitroaniline-d3 reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the IS stock solution with methanol to reach a final concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of 8 calibration standards ranging from 1 ng/mL to 1000 ng/mL. For each standard, spike the appropriate amount of analyte working solution into a blank soil extract. Add a fixed volume of the IS Spiking Solution (e.g., 50 µL to 1 mL of final volume) to every calibrator and QC sample.

-

-

Sample Extraction

-

Spiking: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene tube. Add 50 µL of the 1 µg/mL IS Spiking Solution and briefly vortex.

-

Extraction: Add 20 mL of acetonitrile to the tube.

-

Homogenization: Vortex vigorously for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

-

Separation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collection: Carefully transfer the supernatant to a clean tube. For enhanced recovery, the extraction can be repeated, and the supernatants pooled.

-

Final Preparation: Evaporate the solvent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile). Filter through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray Ionization (ESI) in Positive Mode. Monitor the MRM transitions specified in the table above.

-

-

Data Analysis

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.

-

Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Use a linear regression with 1/x² weighting.

-

Determine the concentration of N-Methyl-2-nitroaniline in the soil samples by interpolating their peak area ratios from the calibration curve.

-

Part 3: Critical Considerations for Method Development

The success of a quantitative assay relies on careful planning and validation. When using N-Methyl-2-nitroaniline-d3, consider the following:

-

Purity: The internal standard must have high chemical (>99%) and isotopic (≥98%) purity to ensure it does not contribute to the analyte signal and behaves predictably.[11] Always refer to the Certificate of Analysis provided by the supplier.[3]

-

Label Stability: The deuterium atoms in N-Methyl-2-nitroaniline-d3 are located on the methyl group. These C-D bonds are not susceptible to back-exchange with protons from the solvent, ensuring the stability of the label throughout the analytical process.[1] This is a critical advantage over compounds labeled at exchangeable sites like -OH or -NH.

-

Mass Shift: A mass shift of +3 is generally sufficient to prevent interference from the natural ¹³C isotope abundance of the analyte, ensuring a clean signal for the internal standard.[8]

-

Potential for Broader Utility: While its primary use is for its direct analogue, N-Methyl-2-nitroaniline-d3 could potentially be explored as an internal standard for other structurally similar nitroaniline compounds. However, this requires thorough validation, as differences in chromatographic retention and ionization efficiency may compromise accuracy compared to using a true isotopic analogue.[9]

Conclusion

N-Methyl-2-nitroaniline-d3 is a highly specialized and powerful tool for the modern research scientist. Its utility as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise quantitative methods using mass spectrometry. By correcting for inevitable experimental variations, it allows researchers to have high confidence in their data, whether in the context of pharmaceutical development, environmental monitoring, or fundamental chemical research. The principles and protocols outlined in this guide provide a solid foundation for leveraging this critical reagent to achieve the highest standards of scientific integrity.

References

- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem. (2008).

- Wikipedia. (n.d.). Internal standard.

- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 15(18), 1641-1648.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69157, Benzenamine, N-methyl-2-nitro-.

- Santa Cruz Biotechnology. (n.d.). N-Methyl-2-nitroaniline-d3.

- Pharmaffiliates. (n.d.). N-Methyl-2-nitroaniline-d3.

- LGC Standards. (n.d.). N-Methyl-2-nitroaniline-d3.

- Sigma-Aldrich. (n.d.). N-Methyl-2-nitroaniline 98%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6978, 4-Methyl-2-nitroaniline.

- Thermo Fisher Scientific. (n.d.). N-Methyl-2-nitroaniline, 98%.

- Santa Cruz Biotechnology. (n.d.). N-Methyl-2-nitroaniline.

- Clearsynth. (n.d.). N-Methyl-2-nitroaniline-d3.

- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroaniline-d3.

- ChemicalBook. (2025, September 25). N-METHYL-2-NITROANILINE Chemical Properties,Uses,Production.

- Alfa Chemistry. (n.d.). CAS 112333-14-9 N-(Methyl-d3)-2-nitroaniline.

- rons. (n.d.). N-Methyl-2-nitroaniline-d3 50mg.

- El-Emam, A. A., Al-Salem, H. S., Al-Swaidan, I. A., & Osman, H. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.

- Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536–549.

- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

- Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds.

- U.S. Food & Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

- BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Methods Using 2-Methylanisole-d3 as an Internal Standard.

- U.S. Environmental Protection Agency. (1991). Health and Environmental Effects Document for 3-Nitroaniline; Final Draft.

- Jasinski, J. P., Golen, J. A., & Butcher, R. J. (2024). 5-Methyl-2-nitroaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline.

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Methyl-2-nitroaniline-d3 | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Benzenamine, N-methyl-2-nitro- | C7H8N2O2 | CID 69157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Internal standard - Wikipedia [en.wikipedia.org]

N-Methyl-2-nitroaniline-d3 CAS number and molecular weight

An In-Depth Technical Guide to N-Methyl-2-nitroaniline-d3 (CAS: 112333-14-9) for Advanced Analytical Applications

Abstract

This technical guide provides a comprehensive overview of N-Methyl-2-nitroaniline-d3, a deuterated stable isotope-labeled compound. Primarily utilized as an internal standard in quantitative mass spectrometry, this molecule is instrumental for researchers, scientists, and drug development professionals requiring high-precision analytical data. This document delves into the core physicochemical properties of N-Methyl-2-nitroaniline-d3, the fundamental principles governing the utility of deuterated standards, detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, and essential handling and safety information. By explaining the causality behind methodological choices, this guide serves as an authoritative resource for implementing robust and reliable quantitative assays.

Chapter 1: Core Compound Identification and Physicochemical Properties

N-Methyl-2-nitroaniline-d3 is the deuterated analog of N-Methyl-2-nitroaniline, where the three hydrogen atoms on the N-methyl group are replaced with deuterium (²H). This isotopic substitution is the cornerstone of its function in analytical chemistry, providing a mass shift that allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, without significantly altering its chemical behavior.

The non-deuterated form, N-Methyl-2-nitroaniline, is a known organic compound used in various chemical synthesis applications, including as a solvatochromic dye to investigate the polarity of solvents like ionic liquids.[1][2] The introduction of deuterium atoms creates a powerful tool for quantitative analysis.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

| Chemical Name | N-(Methyl-d3)-2-nitroaniline | [3] |

| IUPAC Name | 2-nitro-N-(trideuteriomethyl)aniline | [3][4] |

| CAS Number | 112333-14-9 | [3][4][5][6] |

| Molecular Formula | C₇H₅D₃N₂O₂ | [3][5][6] |

| Molecular Weight | 155.17 g/mol | [3][4][5][6] |

| Unlabeled Analog CAS | 612-28-2 | [1][7] |

| Unlabeled Analog MW | 152.15 g/mol | [1][8][9] |

| Typical Purity | Isotopic Enrichment: ≥98%, Chemical Purity: >99% | [10] |

| Storage Conditions | Refrigerator (2-8°C), long-term storage | [4] |

Chapter 2: The Role of Deuterated Internal Standards in Quantitative Analysis

The Rationale for Internal Standards in LC-MS

In quantitative analysis, particularly within complex biological matrices (e.g., plasma, tissue homogenates), achieving accuracy and precision is a significant challenge. Multiple stages of the analytical workflow can introduce variability, including sample extraction, instrument injection, and the ionization process within the mass spectrometer.[11] Factors such as ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the target analyte, can drastically alter the instrument's response and lead to erroneous results.[10][12]

An internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing. The IS acts as a chemical mimic for the analyte. By tracking the signal of the IS, one can correct for variations that occur during the analytical process. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which normalizes for inconsistencies.[11]

The Deuterated Advantage: The Gold Standard

The ideal internal standard behaves identically to the analyte throughout the entire workflow.[13] This is where stable isotope-labeled (SIL) internal standards, such as N-Methyl-2-nitroaniline-d3, offer unparalleled performance.

-

Chemical and Physical Equivalence : Deuterium is chemically almost identical to hydrogen.[12] Therefore, a deuterated standard has the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-deuterated analyte.[13] This ensures that any loss or signal fluctuation experienced by the analyte is mirrored precisely by the internal standard.

-

Co-elution : The deuterated standard co-elutes with the analyte during liquid chromatography. This is critical because it means both compounds experience the exact same matrix effects and ionization conditions at the same moment, providing the most accurate correction for ion suppression or enhancement.[11]

-

Mass Differentiation : Despite their chemical similarity, the mass difference of +3 Daltons (due to the three deuterium atoms) allows N-Methyl-2-nitroaniline-d3 to be easily distinguished from the analyte by the mass spectrometer.[12] This mass shift is typically sufficient to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte might interfere with the signal of the standard.[13]

Caption: Workflow demonstrating the role of a deuterated internal standard in LC-MS analysis.

Chapter 3: Application in Research and Drug Development

N-Methyl-2-nitroaniline-d3 is designed for use as an internal standard in assays to quantify its non-deuterated counterpart, N-Methyl-2-nitroaniline. Such an assay is relevant in various contexts within drug development and research:

-

Metabolite Quantification : If a therapeutic drug is metabolized in the body to form N-Methyl-2-nitroaniline, a validated bioanalytical method is required to measure its concentration in plasma or urine for pharmacokinetic (PK) studies.

-

Environmental Monitoring : N-Methyl-2-nitroaniline and related nitroaromatic compounds can be environmental contaminants. A robust analytical method is necessary for their detection and quantification in samples like soil or water.[12]

-

Process Chemistry : In synthetic chemistry, it could be used to quantify residual N-Methyl-2-nitroaniline as an impurity in a final drug substance.

Chapter 4: Experimental Protocol: Quantification of N-Methyl-2-nitroaniline

This section provides a detailed, self-validating protocol for the quantification of N-Methyl-2-nitroaniline in human plasma using N-Methyl-2-nitroaniline-d3 as an internal standard via LC-MS/MS.

4.1. Materials and Reagents

-

N-Methyl-2-nitroaniline (Analyte) reference standard

-

N-Methyl-2-nitroaniline-d3 (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Control human plasma (K₂EDTA)

-

Calibrated pipettes and sterile polypropylene tubes

4.2. Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh 2 mg of N-Methyl-2-nitroaniline and dissolve in 2 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 2 mg of N-Methyl-2-nitroaniline-d3 and dissolve in 2 mL of methanol.

-

Analyte Working Solutions: Perform serial dilutions of the Analyte Stock with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS Stock solution with acetonitrile. This solution will be used as the protein precipitation solvent. The choice to include the IS in the precipitation solvent ensures consistent addition across all samples and streamlines the workflow.

4.3. Sample Preparation Workflow: Protein Precipitation Protein precipitation is a rapid and effective method for removing the bulk of proteins from a plasma sample, which would otherwise interfere with the LC-MS analysis. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a suitable solvent for many analytes.

-

Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

For calibrators and QCs, add 5 µL of the corresponding Analyte Working Solution. For unknown samples, add 5 µL of 50:50 acetonitrile:water.

-

Precipitation Step: Add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to every tube.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

4.4. LC-MS/MS Instrumentation and Parameters The parameters below are typical starting points and must be optimized for the specific instrument used. The goal is to achieve chromatographic separation from other matrix components and sensitive detection using Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes better peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A standard organic mobile phase for reversed-phase chromatography. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Gradient | 10% B to 95% B over 3 min | A generic gradient to elute the analyte and wash the column. |

| Injection Volume | 5 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated. |

| MRM Transition (Analyte) | 153.1 -> 107.1 | Q1 (Precursor Ion [M+H]⁺) -> Q3 (Product Ion). Requires optimization. |

| MRM Transition (IS) | 156.1 -> 110.1 | Q1 (Precursor Ion [M+D+H]⁺) -> Q3 (Product Ion). Mass shift of +3 Da. |

4.5. Data Analysis and Acceptance Criteria

-

Quantification : The peak area of the analyte is divided by the peak area of the internal standard for each injection.

-

Calibration Curve : A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.

-

Acceptance Criteria : For the analytical run to be considered valid, the calibration curve must have a correlation coefficient (r²) ≥ 0.99. The calculated concentrations of the calibrators and QCs must be within ±15% of their nominal values (±20% for the Lower Limit of Quantification).

Chapter 5: Handling, Storage, and Safety

-

Storage : As recommended, N-Methyl-2-nitroaniline-d3 should be stored in a refrigerator at 2-8°C for long-term stability.[4] It should be kept in a tightly sealed container to protect it from moisture and light.

-

Safety : While a specific Material Safety Data Sheet (MSDS) for the d3-labeled compound may be limited, handling procedures should be based on the properties of the unlabeled analog, N-Methyl-2-nitroaniline. The unlabeled compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1]

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

References

-

Isotope Science / Alfa Chemistry. N-(Methyl-d3)-2-nitroaniline. [Link]

-

Pharmaffiliates. N-Methyl-2-nitroaniline-d3 | CAS No : 112333-14-9. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Pharmanest. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link]

-

Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

-

PubChem. Benzenamine, N-methyl-2-nitro-. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. N-METHYL-2-NITROANILINE | 612-28-2 [chemicalbook.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. N-Methyl-2-nitroaniline-d3 | LGC Standards [lgcstandards.com]

- 8. Benzenamine, N-methyl-2-nitro- | C7H8N2O2 | CID 69157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bldpharm.com [bldpharm.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

synthesis and purification of N-Methyl-2-nitroaniline-d3

An In-Depth Technical Guide to the Synthesis and Purification of N-Methyl-d3-2-nitroaniline

As a stable isotope-labeled internal standard, N-Methyl-d3-2-nitroaniline is a critical tool in quantitative analytical methods, particularly in mass spectrometry-based assays for pharmacokinetic studies and environmental monitoring. Its synthesis and purification demand precision to ensure high chemical and isotopic purity, which is paramount for its function as a reliable standard. This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Methyl-d3-2-nitroaniline, grounded in established chemical principles and field-proven laboratory practices.

Section 1: Strategic Approach to Synthesis

The most direct and efficient pathway to N-Methyl-d3-2-nitroaniline involves the selective N-methylation of 2-nitroaniline using a deuterated methylating agent. This strategy is predicated on the nucleophilicity of the primary amine group of the starting material.

Causality of Reagent Selection:

-

Starting Material: 2-Nitroaniline is selected as the scaffold due to its commercial availability and the presence of a primary amine that can be readily alkylated. The nitro group's electron-withdrawing nature deactivates the aromatic ring, minimizing the risk of competing C-alkylation, and also slightly reduces the basicity of the amine compared to aniline itself.[1]

-

Methylating Agent: Iodomethane-d3 (CD₃I) is the ideal methylating agent. The carbon-iodine bond is relatively weak, making the iodine a good leaving group and facilitating the nucleophilic substitution reaction. The use of the d3-labeled variant ensures the stable incorporation of the deuterium atoms onto the methyl group. While other methylating agents like dimethyl sulfate-d6 exist, iodomethane-d3 is often preferred for its high reactivity under milder conditions.[2]

-

Base: A non-nucleophilic base is crucial to deprotonate the amine, thereby increasing its nucleophilicity without competing in the alkylation reaction. Potassium tert-butoxide (t-BuOK) is an excellent choice due to its strong basicity and steric hindrance.[3] Sodium hydride (NaH) is another viable, though more hazardous, alternative.

-

Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the Sₙ2 reaction mechanism. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are suitable choices as they can solvate the potassium cation, leaving the alkoxide anion more reactive.[3]

Reaction Mechanism Overview

The synthesis proceeds via a two-step, one-pot process. First, the base deprotonates the 2-nitroaniline to form a highly nucleophilic anilide anion. This anion then attacks the electrophilic methyl carbon of the iodomethane-d3 in a classic Sₙ2 reaction, displacing the iodide ion and forming the N-C bond.

Caption: The two-step synthesis mechanism: deprotonation followed by Sₙ2 alkylation.

Section 2: Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials & Equipment:

| Reagent/Equipment | Specification |

| 2-Nitroaniline | >98% purity |

| Iodomethane-d3 (CD₃I) | 99.5 atom % D |

| Potassium tert-butoxide | >98% purity |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |

| Round-bottom flask | Three-neck, oven-dried |

| Magnetic stirrer & stir bar | |

| Condenser | With inert gas (N₂ or Ar) inlet |

| Syringes | For reagent transfer |

| Ice bath |

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser under an inert atmosphere (N₂ or Ar), and a rubber septum.

-

Reagent Addition: To the flask, add 2-nitroaniline (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per gram of aniline).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. The solution will typically darken. Allow the mixture to stir at 0°C for an additional 30 minutes.

-

Alkylation: Add iodomethane-d3 (1.1 eq) dropwise via syringe. A precipitate (potassium iodide) may begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 8-12 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Section 3: Purification Strategy and Protocol

The crude product will likely contain unreacted 2-nitroaniline, residual solvent, and potentially a small amount of the di-alkylated byproduct. A multi-step purification process is necessary to achieve the high purity required for an internal standard.[4]

Purification Workflow

Caption: A typical purification workflow for achieving high-purity product.

Protocol 1: Flash Column Chromatography

This is the primary method for separating the desired product from starting material and byproducts.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5:95).

-

Loading & Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent system, gradually increasing the polarity. The product, being more polar than hexanes but less polar than 2-nitroaniline, will elute separately.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC.[5]

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which typically appears as a reddish or orange solid.[6]

Protocol 2: Recrystallization

For achieving >99.5% purity, an optional recrystallization step can be performed.[7]

-

Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or isopropanol).

-

Dissolution: Dissolve the product from the column in a minimal amount of the hot solvent.[7]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[7]

-

Isolation: Collect the crystals via vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[7]

Section 4: Characterization and Quality Control

Rigorous analytical testing is essential to validate the identity, chemical purity, and isotopic enrichment of the final product.

| Analysis | Purpose | Expected Result |

| ¹H NMR | Confirm structure, assess isotopic incorporation | Absence of a singlet around 2.9 ppm (N-CH₃), presence of aromatic protons. |

| Mass Spectrometry | Confirm molecular weight and isotopic purity | Molecular ion peak [M+H]⁺ at m/z 156.1. High abundance relative to m/z 153.1 confirms high isotopic enrichment.[8][9] |

| HPLC/GC | Determine chemical purity | Single major peak with purity >99% by area.[5][10][11] |

| Melting Point | Assess purity | A sharp melting point, expected to be close to the non-deuterated analogue (35-38 °C).[12] A broad range indicates impurities. |

Section 5: Safety and Handling

N-nitroaniline derivatives are classified as toxic and are suspected carcinogens.[5][11]

-

Handling: Always handle the compound in a fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Storage: Store the final product in a tightly sealed container in a cool, dark, and dry place, under an inert atmosphere if possible, to prevent degradation.[8]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- CN101580473B - Method for preparing N-methyl paranitroaniline - Google P

- method 8131 aniline and selected derivatives by gas chrom

- N-Methyl-2-nitroaniline 98 612-28-2 - Sigma-Aldrich.

- N-Methyl-2-nitroaniline-d3 | CAS No. 112333-14-9 | Clearsynth.

- CAS 112333-14-9 N-(Methyl-d3)-2-nitroaniline - Isotope Science / Alfa Chemistry.

- N-METHYL-2-NITROANILINE | 612-28-2 - ChemicalBook.

- US5466871A - Process for preparing nitroaniline derivatives - Google P

- Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.

- CAS No : 112333-14-9| Chemical Name : N-Methyl-2-nitroaniline-d3 | Pharmaffili

- Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC Intern

- Methylation synthesis method of N-heterocyclic compound - Google P

-

2-Nitroaniline - Wikipedia . [Link]

Sources

- 1. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 4. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. epa.gov [epa.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. N-METHYL-2-NITROANILINE | 612-28-2 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of N-Methyl-2-nitroaniline-d3

This guide provides a comprehensive overview of the safety protocols and handling procedures for N-Methyl-2-nitroaniline-d3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction to N-Methyl-2-nitroaniline-d3

N-Methyl-2-nitroaniline-d3 (CAS No. 112333-14-9) is a deuterated analog of N-Methyl-2-nitroaniline (CAS No. 612-28-2).[1][2] Stable isotope-labeled compounds like this are invaluable in research, particularly in proteomics and drug metabolism studies, where they are often used as internal standards for mass spectrometry-based quantification.[2][3] While the deuterium labeling confers a higher molecular weight, the fundamental chemical reactivity and toxicological profile are considered to be essentially identical to the parent compound. Therefore, all safety and handling precautions for N-Methyl-2-nitroaniline must be strictly applied to its deuterated form.

This guide is founded on the principle that a thorough understanding of a substance's hazards is the cornerstone of its safe utilization. We will explore the compound's toxicological properties, establish robust protocols for handling and storage, and outline clear procedures for emergency situations.

Section 1: Hazard Identification and Toxicological Profile

N-Methyl-2-nitroaniline is classified as a highly toxic substance. The primary danger lies in its acute toxicity through all major routes of exposure—inhalation, skin contact, and ingestion.[4][5] Furthermore, it poses a risk of causing damage to organs through prolonged or repeated exposure.[4]

GHS Hazard Classification

The substance is classified and labeled according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 💀 |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 💀 |

| Acute Toxicity, Inhalation | Category 2 / 3 | H330/H331: Fatal or Toxic if inhaled | 💀 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | ❤️🩹 |

Note: The "Skull and Crossbones" (GHS06) and "Health Hazard" (GHS08) pictograms are applicable.[4]

Core Toxicological Concerns

The primary toxicological concern associated with N-Methyl-2-nitroaniline is its ability to induce methemoglobinemia .[5][6] Absorption into the body can lead to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively. This results in cyanosis, a bluish discoloration of the skin, and can lead to headache, dizziness, rapid heart rate, and in severe cases, unconsciousness and death.[5][6]

The compound is also a known irritant to the eyes, skin, and respiratory tract.[5] Prolonged or repeated exposure may cause damage to the kidneys, liver, heart, and blood.

Physical and Chemical Properties

Understanding the physical properties of N-Methyl-2-nitroaniline-d3 is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₅D₃N₂O₂ | [1][2] |

| Molecular Weight | 155.17 g/mol | [1][2] |

| Appearance | Orange-brown powder or low-melting solid | [5][7] |

| Melting Point | 33 - 38 °C (91 - 100 °F) | [5][7] |

| Flash Point | >112 °C (>233.6 °F) | [5] |

| Solubility | Soluble in chloroform and methanol | [7] |

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) use, is mandatory.

Hierarchy of Controls

The hierarchy of controls is a fundamental concept in occupational safety. It prioritizes control methods from most to least effective. For N-Methyl-2-nitroaniline-d3, this hierarchy must be strictly followed.

Caption: Standard Operating Procedure for Handling N-Methyl-2-nitroaniline-d3.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational. Don all required PPE as specified in Section 2. [8]Keep a spill kit readily accessible.

-

Handling : Conduct all weighing and transfer operations inside the fume hood to prevent inhalation of dust. Minimize dust generation and accumulation. [5]Avoid all contact with eyes, skin, and clothing. [5]Do not eat, drink, or smoke in the handling area. 3. Post-Handling : After use, ensure the container is tightly sealed. [4]Decontaminate the work area and any equipment used.

-

Disposal : Collect all waste, including contaminated consumables, in a designated, properly labeled hazardous waste container. [4][8]5. Personal Cleanup : Remove protective clothing and wash hands and any exposed skin thoroughly with soap and water after handling. [5]

Storage Requirements

Store N-Methyl-2-nitroaniline-d3 in a tightly closed container in a cool, dry, and well-ventilated area. [5][9]The storage area should be locked up or otherwise accessible only to qualified and authorized personnel. [4]Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [9][10]

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

If Inhaled : Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5][10]Specific treatment is urgent. [4]* In Case of Skin Contact : Take off immediately all contaminated clothing. [4]Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [5]* In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. [4][5]

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [11]Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [5][9]Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO). [9][10]

Accidental Release Measures

For a small spill, first ensure all sources of ignition are removed. [11]Wearing full PPE, including respiratory protection, dampen the solid material to prevent dust formation and carefully transfer it to a suitable, sealed container for disposal. [5][12]Clean the spill area thoroughly. Do not allow the chemical to enter drains or waterways. [11]

Section 5: Disposal Considerations

N-Methyl-2-nitroaniline-d3 and any contaminated materials must be disposed of as hazardous waste. [4]Disposal must be carried out in accordance with all applicable local, regional, and national regulations. Do not dispose of it together with household garbage. [4]Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Conclusion

N-Methyl-2-nitroaniline-d3 is a valuable tool for scientific research, but its significant health hazards demand the utmost respect and caution. By understanding its toxicological profile and adhering strictly to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Always prioritize safety through careful planning and diligent execution of every procedure involving this compound.

References

-

Chemsrc. (2024). N-Methyl-2-nitroaniline-d3 | CAS#:112333-14-9. Retrieved from [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-Methyl-N-nitrosoaniline. Retrieved from [Link]

Sources

- 1. N-Methyl-2-nitroaniline-d3 | CAS#:112333-14-9 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 7. N-METHYL-2-NITROANILINE CAS#: 612-28-2 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 2-METHYL-3-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-2-nitroaniline-d3

This guide provides a comprehensive technical overview of the critical physicochemical properties of N-Methyl-2-nitroaniline-d3 (CAS No. 112333-14-9), a deuterated analog of N-Methyl-2-nitroaniline. Primarily utilized as an internal standard in isotope dilution mass spectrometry, a precise understanding of its solubility and stability is paramount for ensuring accurate and reproducible quantitative analysis in research, drug development, and environmental testing.[1]

This document is structured to provide not only the available data but also the scientific rationale and detailed experimental protocols necessary for researchers to validate these properties within their specific laboratory contexts. The information presented is grounded in established analytical principles and regulatory guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3]

Physicochemical Profile and Introduction

N-Methyl-2-nitroaniline-d3 is a stable isotope-labeled form of N-Methyl-2-nitroaniline, where the three hydrogen atoms on the N-methyl group are replaced with deuterium.[4] This isotopic substitution results in a molecular weight of 155.17 g/mol , a +3 Da shift from the parent compound, which allows it to be distinguished by a mass spectrometer.[5] In analytical applications, it is added to a sample at a known concentration at the start of the sample preparation process. Because it is chemically identical to the analyte of interest (the non-deuterated form), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, these variations can be corrected, leading to highly accurate quantification.[1]

The efficacy of an internal standard is contingent upon its ability to be accurately dispensed and remain chemically unchanged throughout the analytical procedure. Therefore, a thorough characterization of its solubility (for preparing accurate stock solutions) and stability (to prevent degradation) is a foundational requirement.

Table 1: Core Physicochemical Properties

| Property | Data for N-Methyl-2-nitroaniline (Parent Compound) | Data for N-Methyl-2-nitroaniline-d3 | Reference(s) |

| CAS Number | 612-28-2 | 112333-14-9 | [4][6] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₅D₃N₂O₂ | [4][7] |

| Molecular Weight | 152.15 g/mol | 155.17 g/mol | [5][6] |

| Appearance | Orange to Red Low-Melting Solid | Reddish Powder | [8][9] |

| Melting Point | 35-38 °C | Not specified, expected to be similar to parent. | [6][10] |

| pKa (Predicted) | -0.49 ± 0.25 | Not specified, expected to be similar to parent. | [10] |

| Storage | Room temperature, in dark, inert atmosphere | 2-8°C Refrigerator | [8][9] |

Note: The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, data for N-Methyl-2-nitroaniline is used as a reliable proxy where specific data for the d3 analog is unavailable.

Solubility Assessment

Solubility is a critical parameter for the preparation of accurate stock and working standard solutions. Insufficient solubility can lead to inaccurate concentrations and subsequent errors in quantification. The principle of "like dissolves like" suggests that N-Methyl-2-nitroaniline-d3, a moderately polar molecule, will exhibit good solubility in polar organic solvents and limited solubility in water.

Qualitative and Expected Solubility

Based on supplier data for the parent compound, N-Methyl-2-nitroaniline is slightly soluble in methanol and chloroform.[8] The related compound, 2-nitroaniline, is soluble in ethanol and very soluble in ether, acetone, benzene, and chloroform, while being only slightly soluble in cold water.[11] This provides a strong basis for selecting appropriate solvents for N-Methyl-2-nitroaniline-d3.

Table 2: Expected Solubility Profile

| Solvent | Expected Qualitative Solubility | Rationale / Comments |

| Methanol | Soluble / Slightly Soluble | Polar protic solvent. A common choice for stock solutions.[8] |

| Acetonitrile | Soluble | Polar aprotic solvent. Widely used in reversed-phase chromatography. |

| Chloroform | Slightly Soluble | Non-polar solvent.[8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective for dissolving many organic compounds. |

| Water | Low / Poorly Soluble | The organic nature of the molecule limits aqueous solubility.[11] |

| Ethanol | Soluble | Polar protic solvent, similar to methanol.[11] |

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, the saturation shake-flask method is the gold standard, as recognized by the USP.[12][13] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of N-Methyl-2-nitroaniline-d3 to a series of vials, each containing a different solvent of interest (e.g., Methanol, Acetonitrile, Water). "Excess" means enough solid is present to ensure undissolved particles remain at the end of the experiment.[12]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For faster separation, centrifuge the vials.[15]

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS. Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Stability Evaluation

The stability of an analytical standard is its ability to resist chemical change over time under various environmental conditions. Degradation of N-Methyl-2-nitroaniline-d3 would compromise its use as an internal standard, leading to inaccurate results. Stability is assessed through long-term studies and forced degradation (stress testing).

Chemical Structure Considerations and Potential Degradation Pathways

The structure of N-Methyl-2-nitroaniline contains two key functional groups that are susceptible to degradation:

-

Nitro Group (-NO₂): Can be susceptible to reduction or photolytic degradation.

-

Aromatic Amine (-NHCH₃): Prone to oxidation.

Potential degradation pathways could include oxidation of the amine, reduction of the nitro group, or hydrolysis under extreme pH conditions.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical development and are mandated by ICH guidelines (specifically ICH Q1A(R2)) to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[16][17] The goal is to induce degradation of about 5-20% to identify potential degradation products.[16][18]

Methodology:

-

Sample Preparation: Prepare solutions of N-Methyl-2-nitroaniline-d3 in a suitable solvent.

-

Stress Conditions: Expose the solutions to a variety of stress conditions in parallel. A control sample protected from stress (e.g., stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[16]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[16]

-

Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[16][18]

-

Thermal Stress: Store solution at elevated temperature (e.g., 70°C) for 7 days.[18]

-

Photostability: Expose solution to a light source providing UV and visible light with an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m². A dark control sample should be run concurrently.[19][20]

-

-

Analysis: After the exposure period, analyze all samples (stressed and control) using a stability-indicating HPLC method, typically with mass spectrometric detection (LC-MS/MS), to separate the parent compound from any newly formed degradation products.

Practical Recommendations for Laboratory Use

Based on the available data and established chemical principles, the following recommendations are provided for the handling, storage, and use of N-Methyl-2-nitroaniline-d3.

Table 3: Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Stock Solution Solvent | Methanol or Acetonitrile | Expected good solubility and compatibility with common chromatographic systems. |

| Long-Term Storage (Solid) | 2-8°C, protected from light.[9] | Follows supplier recommendations to minimize potential thermal or photolytic degradation. |

| Stock Solution Storage | 2-8°C in amber vials for up to 3-6 months. | Cold storage slows degradation kinetics. Amber vials protect against light. Stability should be verified over time.[21] |

| Handling Precautions | Wear suitable protective clothing, gloves, and eye/face protection.[7] | The parent compound is toxic by inhalation, in contact with skin, and if swallowed.[6][7] |

Conclusion

N-Methyl-2-nitroaniline-d3 is an essential tool for precise quantitative analysis. Its utility is directly tied to a comprehensive understanding of its solubility and stability. While data from the non-deuterated parent compound provides a strong predictive foundation, this guide emphasizes the necessity of experimental verification. The protocols outlined for the shake-flask solubility determination and forced degradation studies provide researchers with a robust framework, grounded in USP and ICH guidelines, to generate the specific data required for their applications. Adherence to these methodologies ensures the integrity of analytical standards, which is the bedrock of reliable and defensible scientific results.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

N-Methyl-2-nitroaniline. ChemBK. Available from: [Link]

-

<1236> Solubility Measurements. USP-NF. Available from: [Link]

-

ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available from: [Link]

-

<1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. Available from: [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

-

Forced Degradation Studies. STEMart. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

-

Quality Guidelines. ICH. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

ICH Stability Testing and Method Development. YouTube. Available from: [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

-

ICH Stability Guidelines. LSC Group®. Available from: [Link]

-

(PDF) 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

Benzenamine, N-methyl-2-nitro-. PubChem. Available from: [Link]

-

2-Nitroaniline. PubChem. Available from: [Link]

-

CAS No : 112333-14-9| Chemical Name : N-Methyl-2-nitroaniline-d3. Pharmaffiliates. Available from: [Link]

-

4-Methyl-2-nitroaniline. PubChem. Available from: [Link]

-

2-Methyl-3-nitroaniline. PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uspnf.com [uspnf.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. N-Methyl-2-nitroaniline 98 612-28-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. N-METHYL-2-NITROANILINE CAS#: 612-28-2 [m.chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. N-METHYL-2-NITROANILINE | 612-28-2 [chemicalbook.com]

- 11. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation Studies - STEMart [ste-mart.com]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. snscourseware.org [snscourseware.org]

- 21. uspnf.com [uspnf.com]

An In-Depth Technical Guide to the Isotopic Purity of N-Methyl-2-nitroaniline-d3

Introduction: The Critical Role of Isotopic Purity in Modern Drug Development

In the landscape of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount. This process, central to Drug Metabolism and Pharmacokinetic (DMPK) studies, underpins the evaluation of a new chemical entity's safety and efficacy. The gold standard for such bioanalytical work is the use of stable isotope-labeled internal standards (SIL-ISs) in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS). N-Methyl-2-nitroaniline-d3, a deuterated analogue of N-Methyl-2-nitroaniline, serves as a prime example of such an internal standard. Its utility is directly proportional to its isotopic purity—the degree to which the intended deuterium atoms have replaced hydrogen atoms.

This guide provides a comprehensive technical overview of the synthesis and, most critically, the rigorous analytical methodologies required to verify the isotopic purity of N-Methyl-2-nitroaniline-d3. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.

The Foundation of Accuracy: Why Isotopic Purity Matters

A SIL-IS is designed to be chemically identical to the analyte but distinguishable by mass.[1] This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences the same variations during sample extraction, handling, and ionization in the mass spectrometer.[2] Any loss of analyte during sample workup will be mirrored by a proportional loss of the SIL-IS, allowing for accurate correction and highly precise quantification.

However, this entire paradigm rests on the quality of the SIL-IS. An internal standard with low isotopic purity contains a significant amount of the unlabeled analyte, which would artificially inflate the measured concentration of the analyte in a sample.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent expectations for the characterization and quality of reference standards, making the verification of isotopic purity a non-negotiable step in method validation.[4][5]

Synthesis of N-Methyl-2-nitroaniline-d3: A Representative Pathway

The synthesis of N-Methyl-2-nitroaniline-d3 is conceptually straightforward, focusing on the introduction of a trideuteromethyl (-CD3) group onto the amine nitrogen of 2-nitroaniline. While various N-methylation strategies exist, a common and effective approach involves nucleophilic substitution using a deuterated methylating agent.[6][7]

Reaction Scheme:

Caption: Representative synthesis of N-Methyl-2-nitroaniline-d3.

Experimental Protocol: N-methylation of 2-nitroaniline

-

Preparation: To a solution of 2-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add a mild base like potassium carbonate (K2CO3, ~1.5 equivalents).

-

Reaction: Add iodomethane-d3 (CD3I, >99.5 atom % D, ~1.1 equivalents) to the mixture.

-

Heating: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-Methyl-2-nitroaniline-d3.

Causality: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction. A mild base is used to deprotonate the aniline, increasing its nucleophilicity without causing unwanted side reactions. Using a slight excess of the deuterated methylating agent helps drive the reaction to completion. The isotopic purity of the final product is fundamentally limited by the isotopic enrichment of the starting deuterated reagent (iodomethane-d3).

Analytical Characterization: A Dual-Approach Validation